3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol is a chemical compound with a complex structure that includes a phenol group and an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol typically involves multiple steps, starting with the preparation of the epoxide ring and subsequent attachment to the phenol group. One common method involves the reaction of heptanal with a suitable epoxidizing agent to form the epoxide ring. This intermediate is then reacted with phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol undergoes various types of chemical reactions, including:
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Electrophiles: Halogens, nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Heptylphenol: Similar structure but lacks the epoxide ring.
3-(4-Hydroxyphenyl)propionic acid: Contains a phenol group but has a different side chain.
Uniqueness
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol is unique due to the presence of both the phenol group and the epoxide ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61549-09-5 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-[7-(3-hexyloxiran-2-yl)heptyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-9-15-20-21(23-20)16-10-7-5-6-8-12-18-13-11-14-19(22)17-18/h11,13-14,17,20-22H,2-10,12,15-16H2,1H3 |
InChI Key |
ZXCJXGJLYOMKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.